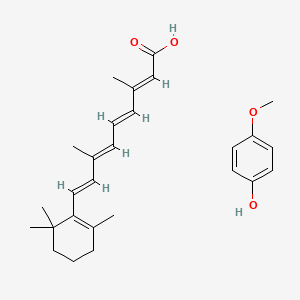
Mequinol and tretinoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solage is a compound primarily used in the cosmetic industry for its skin-lightening properties. It is a combination of mequinol and tretinoin, which are known for their efficacy in treating solar lentigines and other skin conditions caused by sun exposure . Mequinol acts as a skin-lightening agent, while tretinoin, a derivative of vitamin A, helps in skin renewal and reducing pigmentation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Solage involves the synthesis of its two main components: mequinol and tretinoin.
Mequinol: This compound is synthesized through the hydroxylation of anisole using a suitable oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction is typically carried out under acidic conditions to facilitate the hydroxylation process.
Tretinoin: Tretinoin is synthesized from beta-ionone through a series of reactions including condensation, cyclization, and oxidation. The process involves the use of reagents such as lithium diisopropylamide, acetic anhydride, and potassium permanganate.
Industrial Production Methods
In industrial settings, the production of Solage involves large-scale synthesis of this compound, followed by their combination in specific proportions. The process is carried out in controlled environments to ensure the purity and efficacy of the final product. The combination is typically formulated into a topical solution for ease of application .
Análisis De Reacciones Químicas
Types of Reactions
Solage undergoes several types of chemical reactions, including:
Oxidation: Both mequinol and tretinoin can undergo oxidation reactions. Mequinol can be oxidized to quinone derivatives, while tretinoin can be oxidized to various retinoid metabolites.
Reduction: Mequinol can be reduced to anisole under certain conditions.
Substitution: Tretinoin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation Products: Quinone derivatives from mequinol, retinoid metabolites from tretinoin.
Reduction Products: Anisole from mequinol.
Substitution Products: Various substituted retinoids from tretinoin.
Aplicaciones Científicas De Investigación
Solage has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Solage is used as a model compound in studies involving skin-lightening agents and retinoids. Its chemical properties and reactions are studied to develop new and improved formulations.
Biology: In biological research, Solage is used to study the effects of skin-lightening agents on cellular processes. It helps in understanding the mechanisms of pigmentation and the role of retinoids in skin health.
Medicine: Solage is extensively used in dermatology for the treatment of solar lentigines, melasma, and other hyperpigmentation disorders. Its efficacy in reducing pigmentation and improving skin texture makes it a valuable therapeutic agent.
Industry: In the cosmetic industry, Solage is used in the formulation of various skin-care products aimed at reducing pigmentation and improving skin appearance
Mecanismo De Acción
Solage exerts its effects through the combined action of mequinol and tretinoin.
Comparación Con Compuestos Similares
Solage is unique due to its combination of mequinol and tretinoin, which provides a synergistic effect in treating hyperpigmentation. Similar compounds include:
Hydroquinone: Another skin-lightening agent that inhibits tyrosinase but does not have the retinoid component.
Azelaic Acid: Used for treating hyperpigmentation but works through a different mechanism by inhibiting mitochondrial oxidoreductases.
Kojic Acid: Inhibits tyrosinase but is less potent compared to mequinol.
Solage stands out due to its dual-action mechanism, making it more effective in treating hyperpigmentation compared to other single-agent treatments .
Propiedades
Número CAS |
263878-34-8 |
|---|---|
Fórmula molecular |
C27H36O4 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid;4-methoxyphenol |
InChI |
InChI=1S/C20H28O2.C7H8O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;1-9-7-4-2-6(8)3-5-7/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);2-5,8H,1H3/b9-6+,12-11+,15-8+,16-14+; |
Clave InChI |
VXWIYJTXZWNXJP-ABAXVIISSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.COC1=CC=C(C=C1)O |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.COC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



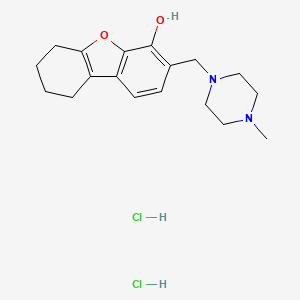
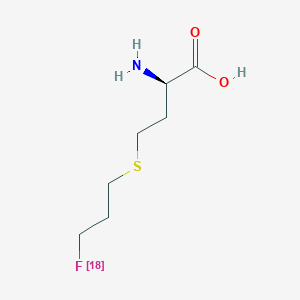
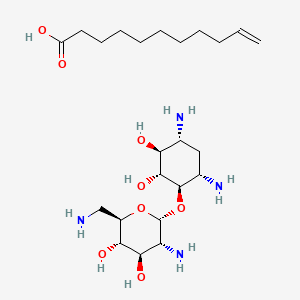
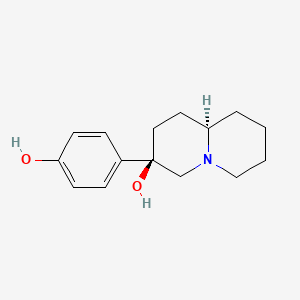
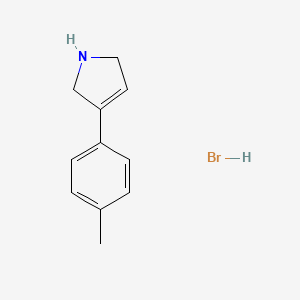
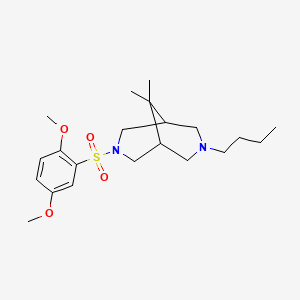
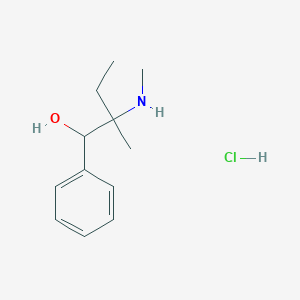
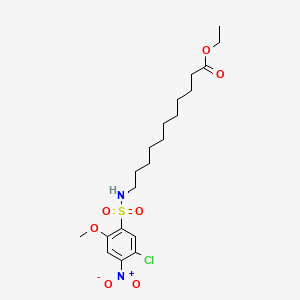
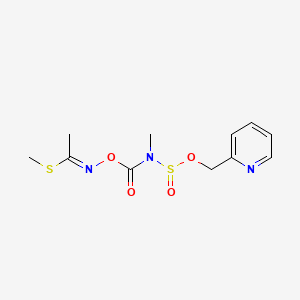

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

